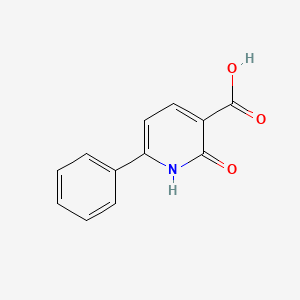

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-7-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFTTYLYTCCJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377612 | |

| Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56162-63-1 | |

| Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, also known as 6-phenyl-2-pyridone-3-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 2-pyridone ring, a carboxylic acid functional group, and a phenyl substituent, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential biological activities. The 2-pyridone motif is a core component of numerous bioactive compounds and pharmaceuticals, highlighting the importance of understanding the fundamental chemical properties of its derivatives.[2] This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, providing a critical resource for researchers engaged in its use.

Physicochemical and Spectral Properties

The intrinsic properties of this compound are foundational to its application in chemical synthesis and drug design. These properties dictate its solubility, reactivity, and how it can be characterized.

Core Properties

| Property | Value/Information | Source(s) |

| Molecular Formula | C₁₂H₉NO₃ | [1][3] |

| Molecular Weight | 215.20 g/mol | [3][4] |

| CAS Number | 56162-63-1 | [1][3][4] |

| IUPAC Name | 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid | [3] |

| Appearance | Beige to white crystalline solid/powder | [3][4] |

| Melting Point | 260-262 °C | [3] |

| Solubility | >32.3 µg/mL at pH 7.4 | [3] |

Acidity (pKa)

Spectral Data

The spectral characteristics are essential for the identification and characterization of the compound.

-

¹H NMR (DMSO-d₆):

-

¹³C NMR: While specific experimental data for the title compound is not available, the expected chemical shifts for the carbon atoms can be inferred from the spectra of closely related derivatives. Key resonances would include those for the carbonyl carbon of the carboxylic acid (typically δ 165-175 ppm), the pyridone carbonyl carbon (around δ 160-165 ppm), and the aromatic carbons of the phenyl and pyridine rings (δ 110-150 ppm).[2][8]

-

Infrared (IR) Spectroscopy (cm⁻¹):

-

3380 (N-H stretch)

-

1725 (C=O stretch of the carboxylic acid)

-

Additional bands corresponding to the pyridone carbonyl and aromatic C-H and C=C vibrations are also expected.[3][7] The broadness of the O-H stretch from the carboxylic acid, typically seen between 2500-3300 cm⁻¹, is a characteristic feature due to hydrogen bonding.[9]

-

-

Mass Spectrometry (MS):

-

m/z (M)⁺ = 215[3]

-

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound involves the acid-catalyzed cyclization and hydrolysis of a suitable precursor. One reported synthesis starts from (2E,4E)-2-Cyano-5-phenyl-5-(phenylamino)pent-2,4-dienamide.[10]

Experimental Protocol: Synthesis of this compound [3][7]

-

A solution of (2E,4E)-2-Cyano-5-phenyl-5-(phenylamino)pent-2,4-dienamide (10 mmol) is prepared in ethanol (20 mL).

-

Concentrated hydrochloric acid (5 mL) is added to the solution.

-

The reaction mixture is heated under reflux for 30 minutes.

-

After reflux, the mixture is allowed to cool to room temperature, during which a solid product precipitates.

-

The solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield beige crystals of this compound.

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is characterized by the interplay of its three key structural components: the carboxylic acid, the 2-pyridone ring, and the phenyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. For example, reduction with borane dimethylsulfide complex can convert the carboxylic acid to a primary alcohol.[4]

-

2-Pyridone Ring: The pyridone ring can participate in various transformations. The nitrogen atom can be alkylated, and the ring itself can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled.

-

Decarboxylation: A notable reaction of 2-pyridone-3-carboxylic acids is decarboxylation, which can be achieved by heating with a base such as potassium carbonate in a suitable solvent like toluene.[2][11] This provides a route to 6-phenyl-2-pyridone.

Potential Applications in Drug Discovery and Materials Science

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Consequently, derivatives of this compound are of considerable interest for drug development.

-

Antimicrobial and Anticancer Activity: Various functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][5] Furthermore, some derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting potential as antineoplastic agents.[7]

-

Enzyme Inhibition: The structural motifs present in this molecule make it a candidate for the design of enzyme inhibitors. The carboxylic acid can act as a key binding group, while the phenyl and pyridone rings can be modified to achieve specific interactions with the active site of a target enzyme.

-

Coordination Chemistry and Materials Science: The presence of both a carboxylic acid and a pyridone ring allows this molecule to act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[6] These materials can have interesting optical, electronic, or catalytic properties.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and significant potential for a range of scientific applications. Its well-defined physicochemical properties and versatile reactivity make it an important building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide provides a solid foundation of technical information to aid researchers in the effective and safe use of this compound in their work.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10676499B2 - 3â² end caps, 5â² end caps and combinations thereof for therapeutic RNA - Google Patents [patents.google.com]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Structure Elucidation of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid: A Synergistic Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridinone scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, combined with a rigid framework amenable to diverse functionalization, makes it a cornerstone for drug design.[1][2] The precise and unambiguous structural characterization of novel pyridinone derivatives, such as 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.20 g/mol ), is a non-negotiable prerequisite for advancing drug discovery programs.[4][5] An error in structural assignment can invalidate extensive research into synthesis, biological activity, and structure-activity relationships (SAR).[6][7] This guide details a holistic and self-validating analytical workflow, leveraging a suite of modern spectroscopic techniques to achieve unequivocal structure elucidation. We will demonstrate how data from Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance experiments are synergistically integrated to build an unassailable structural proof.

The Analytical Mandate: Beyond Synthesis

The synthesis of complex heterocyclic molecules, often via multi-component reactions like the Hantzsch synthesis or related condensation pathways, can yield a complex mixture of isomers and byproducts.[8][9][10][11] Therefore, the primary objective of any analytical campaign is to confirm that the target molecule has been synthesized and to establish its exact constitution, ruling out any potential isomers. This workflow is designed as a logical progression, where each technique provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): Confirming the Elemental Composition

Causality: The first step is to confirm the most fundamental property: the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

-

Data Processing: Compare the measured exact mass of the molecular ion peak to the theoretical exact mass calculated for the proposed formula, C₁₂H₉NO₃. The mass error should be below 5 ppm.

Expected Data Summary

| Analysis Mode | Ion Formula | Theoretical Exact Mass | Expected Measured Mass (±5 ppm) |

| Positive Ion | [C₁₂H₁₀NO₃]⁺ | 216.0655 | 216.0655 ± 0.0011 |

| Negative Ion | [C₁₂H₈NO₃]⁻ | 214.0510 | 214.0510 ± 0.0011 |

This initial HRMS data provides high-confidence validation of the elemental formula, forming a trustworthy foundation for subsequent spectroscopic analysis.

Infrared (IR) Spectroscopy: A Functional Group Census

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a diagnostic fingerprint. For our target, we expect to see clear evidence of the carboxylic acid, the lactam (cyclic amide), and the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected IR Data Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| ~3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H[12] |

| ~3200-3100 | Medium, Broad | N-H Stretch | Lactam N-H[13] |

| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O[12][14] |

| ~1660 | Strong, Sharp | C=O Stretch | Lactam C=O[15] |

| ~1600, ~1550 | Medium-Strong | C=C Stretch | Aromatic & Pyridinone Rings[15] |

The presence of two distinct carbonyl peaks is a critical piece of evidence, strongly supporting the proposed structure over isomers that might lack one of these groups. The very broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[16][17] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it allows for the observation of exchangeable protons (N-H and O-H).[16]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Experiment Suite: Acquire the following spectra at a constant temperature (e.g., 298 K):

-

¹H NMR

-

¹³C NMR (proton-decoupled)

-

¹H-¹H COSY

-

¹H-¹³C HSQC

-

¹H-¹³C HMBC

-

¹H NMR: Proton Inventory and Local Environment

The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative ratios (via integration), and their neighboring protons (via spin-spin coupling).

Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | > 13.0 | broad s | 1H | -COOH | Highly deshielded, acidic proton. Exchangeable with D₂O.[18] |

| Hₙ | > 12.0 | broad s | 1H | -NH | Deshielded lactam proton, often broad due to exchange.[16][19] |

| H₄ | ~8.2 | d | 1H | Pyridinone H-4 | Adjacent to electron-withdrawing C=O and part of a conjugated system. Coupled to H-5. |

| Hₚ | ~7.8-8.0 | m | 2H | Phenyl (ortho) | Deshielded due to proximity to the pyridinone ring. |

| Hₘ, Hₓ | ~7.5-7.6 | m | 3H | Phenyl (meta, para) | Typical chemical shift for monosubstituted benzene ring protons. |

| H₅ | ~6.8 | d | 1H | Pyridinone H-5 | Coupled to H-4. Shift is influenced by the adjacent phenyl group. |

¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C₇ (-COOH) | Carboxylic acid carbonyl carbon. |

| ~162.0 | C₂ (Lactam C=O) | Lactam carbonyl, typically slightly upfield of acid carbonyls.[19] |

| ~150.0 | C₆ | Pyridinone carbon attached to the phenyl group and nitrogen. |

| ~145.0 | C₄ | Pyridinone C-H carbon, deshielded by conjugation. |

| ~133.0 | C (ipso-Phenyl) | Quaternary phenyl carbon attached to the pyridinone ring. |

| ~131.0 | C (para-Phenyl) | Phenyl C-H. |

| ~129.0 | C (ortho/meta-Phenyl) | Phenyl C-H carbons (may be two overlapping signals). |

| ~118.0 | C₃ | Quaternary pyridinone carbon attached to the carboxylic acid. |

| ~108.0 | C₅ | Pyridinone C-H carbon, least deshielded of the ring carbons. |

2D NMR: Assembling the Puzzle

2D NMR experiments are essential to connect the proton and carbon assignments into a single, coherent structure.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment validates proton-proton coupling. A critical cross-peak will be observed between the pyridinone protons H₄ and H₅, confirming their adjacent relationship on the ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the ¹H and ¹³C assignments for C₄-H₄, C₅-H₅, and all the C-H pairs on the phenyl ring.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, revealing correlations between protons and carbons separated by 2 or 3 bonds. It cements the entire molecular framework.

Key Validating HMBC Correlations:

| Proton | Correlates to Carbon(s) | Structural Information Confirmed |

| H₄ | C₂, C₃, C₅, C₆ | Confirms the position of H₄ relative to the carbonyl, carboxylic acid, and C₅. |

| H₅ | C₃, C₄, C₆ | Confirms the position of H₅ relative to the carboxylic acid, C₄, and the phenyl-substituted C₆. |

| Phenyl Protons (ortho) | C₆, C (ipso-phenyl) | Confirms the attachment of the phenyl ring to the C₆ position of the pyridinone core. |

| N-H | C₂, C₆ | Confirms the lactam structure and the position of the nitrogen atom between C₂ and C₆. |

The combination of these NMR experiments provides an interlocking, self-validating dataset that allows for the complete and unambiguous assignment of the this compound structure.

The Gold Standard: Single-Crystal X-ray Diffraction

While the spectroscopic data presented provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the only technique that provides an absolute, three-dimensional map of the atoms in the solid state.[19]

Methodology: If a single crystal of sufficient quality can be grown (e.g., by slow evaporation from a suitable solvent like DMSO or ethanol), X-ray diffraction analysis will yield the precise bond lengths, bond angles, and torsion angles of the molecule.[20] It will also reveal the intermolecular packing in the crystal lattice, often showing characteristic hydrogen-bonding patterns, such as the formation of centrosymmetric lactam-lactam dimers.[19][20][21] This method serves as the ultimate, irrefutable proof of structure.

Conclusion

The structure elucidation of this compound is not achieved by a single technique but by the logical and synergistic application of multiple spectroscopic methods. The process begins with HRMS to confidently establish the molecular formula. FTIR then provides a quick and reliable census of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a definitive and self-validating structural proof. For absolute confirmation, particularly for regulatory filings or to study solid-state properties, single-crystal X-ray diffraction serves as the gold standard. This rigorous, multi-faceted approach ensures the scientific integrity required for high-stakes fields like drug development and materials science.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H9NO3 | CID 2767304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A spectroscopic investigation of hydrogen bond patterns in crystalline and amorphous phases in dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iucrdata.iucr.org [iucrdata.iucr.org]

An In-depth Technical Guide to 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 56162-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a substituted pyridone, belongs to a class of heterocyclic compounds recognized as a "privileged scaffold" in modern drug discovery. The 2-pyridone motif is a core component of numerous bioactive molecules and approved pharmaceuticals, valued for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, characterization, and potential applications based on the activities of structurally related compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 56162-63-1 | [2] |

| Molecular Formula | C₁₂H₉NO₃ | [2] |

| Molecular Weight | 215.20 g/mol | [2] |

| Appearance | Beige to white crystalline powder | [3] |

| Melting Point | 260-262 °C | [3] |

| Solubility | >32.3 µg/mL at pH 7.4 |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quality control of the compound. The following data has been reported in the primary literature for this compound[3]:

-

Mass Spectrometry (MS): m/z (M)+ = 215[3]

-

Infrared (IR) Spectroscopy (cm⁻¹): 3380 (N-H), 1725 (C=O)[3]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):

-

6.84 (d, 1H, J = 8.8 Hz, pyridyl H-5)

-

7.50-7.627 (m, 3H, phenyl-H)

-

7.79-7.80 (m, 2H, phenyl-H)

-

8.20 (d, 1H, J = 8.8 Hz, pyridyl H-4)

-

12.79 (s, 1H, N-H)[3]

-

Synthesis and Mechanism

The synthesis of this compound has been achieved through the hydrolysis of its corresponding nitrile precursor. This approach provides a reliable and high-yielding route to the target molecule.

Experimental Protocol: Hydrolysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from the procedure described by Al-Mousawi, et al[3].

Step 1: Reaction Setup

-

To a solution of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (10 mmol) in ethanol (20 mL), add concentrated hydrochloric acid (5 mL).

Step 2: Reflux

-

Heat the reaction mixture to reflux for a period of 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is then recrystallized from ethanol to yield this compound as beige crystals.

This straightforward hydrolysis provides the target carboxylic acid in high yield (reported as 89%)[3].

Caption: Synthetic workflow for the preparation of the target compound.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively reported, the broader class of 2-pyridone-3-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound is a valuable scaffold for further derivatization and biological screening.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial properties of functionalized 2-pyridone-3-carboxylic acids. For instance, derivatives synthesized from 3-formylchromone have been evaluated against both Gram-positive and Gram-negative bacteria, with some analogs showing excellent activity, particularly against Staphylococcus aureus.[1] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a mechanism shared with fluoroquinolone antibiotics.[1]

Anticancer Potential

The 2-pyridone core is also a key feature in several compounds with demonstrated cytotoxic activity against various cancer cell lines. For example, novel 6-amino-2-pyridone-3,5-dicarbonitriles have been synthesized and shown to possess anti-cancer properties.[4] The structural versatility of the 2-pyridone ring allows for the introduction of various substituents to optimize potency and selectivity against different cancer targets.

Neuroscience and Receptor Modulation

A prominent example of a 2-pyridone derivative in clinical use is Perampanel, a non-competitive AMPA receptor antagonist used in the treatment of epilepsy. The discovery of Perampanel, which features a 1,3,5-triaryl-1H-pyridin-2-one core, underscores the potential of this scaffold to yield potent modulators of central nervous system targets.

References

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanistic Landscape of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the potential mechanisms of action for 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and its structural analogs. By synthesizing data from enzymatic assays, cellular studies, and in silico modeling, we illuminate the key molecular targets and signaling pathways modulated by this versatile chemical class. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of dihydropyridine-based therapeutics.

Introduction: The Therapeutic Potential of the 2-Oxo-1,2-dihydropyridine Core

The pyridine ring is a fundamental component of numerous biologically active molecules, including the essential vitamin niacin (nicotinic acid) and its derivatives, which play crucial roles in cellular metabolism and have demonstrated hypolipidemic and neuroprotective effects.[1][2] The introduction of an oxo group and further substitutions on the dihydropyridine ring system gives rise to a class of compounds with a diverse pharmacological profile. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a wealth of information on structurally related analogs provides a strong foundation for understanding its potential biological activities. These activities span from anticancer and antimicrobial to cardiovascular and metabolic regulation, underscoring the scaffold's versatility.[3][4] This guide will dissect the established and putative mechanisms of action for this compound class, offering insights into their therapeutic promise.

Broad-Spectrum Biological Activity: A Multi-Target Paradigm

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core have been reported to interact with a variety of biological targets, leading to a wide range of cellular and physiological effects. The following sections will explore the key therapeutic areas where these compounds have shown significant potential.

Anticancer Activity: Targeting Tumor Cell Proliferation and Survival

Several studies have highlighted the cytotoxic potential of dihydropyridine derivatives against various cancer cell lines. This suggests that these compounds may interfere with fundamental processes of cancer cell growth and survival.

One notable investigation into novel dihydropyridine carboxylic acid derivatives demonstrated significant cytotoxic activity against the HCT-15 colon cancer cell line.[5] In silico docking studies from this research pointed towards Poly(ADP-ribose) polymerase-1 (PARP-1) as a potential molecular target.[5] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.

Another study reported that a 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative showed potent growth inhibition against the MDA-MB-231 triple-negative breast cancer cell line.[6] While the precise mechanism was not elucidated, this finding further supports the potential of the 2-oxo-dihydropyridine scaffold in oncology.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-oxo-dihydropyridine derivatives on a cancer cell line, such as HCT-15.

1. Cell Culture:

- Maintain HCT-15 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Trypsinize confluent cells and perform a cell count using a hemocytometer.

- Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

- Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

4. MTT Assay:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Enzyme Modulation: A Key to Therapeutic Intervention

The 2-oxo-dihydropyridine scaffold has been shown to interact with and modulate the activity of several clinically relevant enzymes.

A study on 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives identified a compound that exhibited significant cardiotonic and vasorelaxant properties through selective inhibition of Phosphodiesterase 3 (PDE3) .[6] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac muscle and vascular smooth muscle cells. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility (inotropic effect) and vasodilation. This mechanism is similar to that of the marketed inodilator, milrinone.[6]

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

Caption: PDE3 inhibition by 2-oxo-dihydropyridine derivatives increases cAMP levels, leading to enhanced cardiac contractility.

Recent research has uncovered that certain 1,4-dihydropyridine derivatives can act as specific binders and activators of Sirtuin 3 (SIRT3) .[7] SIRT3 is a mitochondrial deacetylase that plays a critical role in regulating cellular metabolism, oxidative stress, and cancer biology.[7] Activation of SIRT3 can lead to the deacetylation and subsequent activation of enzymes involved in mitochondrial function, such as glutamate dehydrogenase.[7] The ability of dihydropyridines to activate SIRT3 suggests a potential therapeutic avenue for metabolic diseases and certain cancers.

Derivatives of pyridine-3-carboxylic acid have been investigated for their anti-hyperglycemic properties and have demonstrated inhibitory activity against α-amylase .[8] This enzyme is responsible for the breakdown of complex carbohydrates into simple sugars in the digestive tract. By inhibiting α-amylase, these compounds can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia in diabetic patients.

Antimicrobial Activity

The dihydropyridine scaffold has also been explored for its potential as an antimicrobial agent. A study involving 2-pyridone-3-carboxylic acids and their derivatives reported on their evaluation for antimicrobial properties.[9] In silico molecular docking studies in this research suggested that these compounds could interact with and inhibit S. aureus DNA gyrase , an essential enzyme for bacterial DNA replication.[9] This provides a plausible mechanism for their antibacterial action.

Table 1: Summary of Potential Molecular Targets and Biological Activities of Dihydropyridine Derivatives

| Therapeutic Area | Potential Molecular Target | Observed Biological Effect | Reference |

| Anticancer | Poly(ADP-ribose) polymerase-1 (PARP-1) | Cytotoxicity in colon cancer cells | [5] |

| Unknown | Growth inhibition of breast cancer cells | [6] | |

| Cardiovascular | Phosphodiesterase 3 (PDE3) | Cardiotonic and vasorelaxant effects | [6] |

| Metabolic | Sirtuin 3 (SIRT3) | Enzyme activation, cancer cell viability impairment | [7] |

| α-Amylase | Inhibition of carbohydrate metabolism | [8] | |

| Antimicrobial | S. aureus DNA gyrase | Antibacterial activity | [9] |

| Antitubercular | Enoyl-acyl carrier protein reductase (InhA) | Potential anti-tubercular activity | [10] |

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of dihydropyridine derivatives are intricately linked to the nature and position of substituents on the core scaffold. For instance, modifications to the aromatic substituents and ester groups have been shown to be crucial for enhancing the biological activity and selectivity of 1,4-dihydropyridines.[4] The phenyl group at the 6-position of the title compound, this compound, likely plays a significant role in its target engagement and overall pharmacological profile.

Future research in this area should focus on:

-

Systematic SAR studies of this compound to optimize its potency and selectivity for specific targets.

-

Definitive target identification and validation studies to confirm the direct molecular interactions responsible for the observed biological effects.

-

In vivo efficacy studies in relevant animal models to translate the in vitro findings into potential therapeutic applications.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential applications. While direct mechanistic data on the title compound is sparse, the extensive research on its structural analogs provides a strong rationale for its investigation as a modulator of key enzymes and signaling pathways involved in cancer, cardiovascular disease, metabolic disorders, and infectious diseases. This guide has synthesized the current understanding of the mechanistic landscape of this compound class, offering a valuable resource to guide future drug discovery and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Introduction

The 2-oxo-1,2-dihydropyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, presents a unique combination of structural features—a phenyl substituent conferring lipophilicity, a carboxylic acid group for potential hydrogen bonding and salt formation, and the dihydropyridine core known for its diverse pharmacological activities. This guide provides a comprehensive exploration of the potential therapeutic targets of this molecule, moving beyond the well-trodden path of L-type calcium channel blockade often associated with dihydropyridines. We will delve into hypothesized targets in oncology, infectious diseases, and inflammatory conditions, presenting the scientific rationale and detailed experimental workflows for their validation.

I. Anticancer Activity: Targeting Cell Cycle Progression and Proliferation

The structural similarity of this compound to known anticancer agents with a pyridine core suggests its potential as a cytostatic or cytotoxic agent. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors that exhibit selectivity for cancer cells[1]. Furthermore, various substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated significant cytotoxic potential against human tumor cell lines[2][3]. The proposed mechanism of action for our lead compound involves the disruption of the cell cycle, leading to apoptosis in rapidly dividing cancer cells.

Hypothesized Molecular Target: Cyclin-Dependent Kinases (CDKs)

The carboxylic acid moiety of this compound could mimic the phosphate group of ATP, allowing it to interact with the ATP-binding pocket of kinases, such as CDKs, which are master regulators of the cell cycle.

Experimental Validation Workflow

A systematic approach is required to validate CDKs as a direct target and to elucidate the mechanism of anticancer activity.

Diagram: Experimental Workflow for Anticancer Target Validation

Caption: A stepwise workflow for validating the anticancer potential of this compound.

Detailed Protocols:

-

Cell Viability Assays:

-

Plate a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates.

-

Treat cells with increasing concentrations of this compound for 48-72 hours.

-

Assess cell viability using MTT or CellTiter-Glo assays to determine the IC50 value.

-

-

Cell Cycle Analysis:

-

Treat a selected cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest, fix, and stain the cells with propidium iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases). An accumulation in a specific phase would suggest cell cycle arrest.

-

-

Kinase Panel Screening:

-

Submit the compound to a commercial kinase profiling service to screen against a broad panel of human kinases.

-

Analyze the results to identify specific kinases, particularly CDKs, that are significantly inhibited by the compound.

-

II. Antimicrobial Activity: A Focus on Bacterial Targets

Dihydropyridine derivatives have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria[4][5]. The lipophilic nature of the phenyl group in this compound could facilitate its penetration through bacterial cell membranes.

Hypothesized Molecular Target: Dihydrofolate Reductase (DHFR)

The dihydropyridine scaffold shares structural similarities with the dihydrofolate substrate of DHFR, a critical enzyme in the bacterial folate biosynthesis pathway. Inhibition of DHFR would disrupt DNA synthesis and lead to bacterial cell death.

Experimental Validation Workflow

Diagram: Workflow for Antimicrobial Target Validation

Caption: A structured approach to investigate the antimicrobial properties and target of this compound.

Detailed Protocols:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Perform broth microdilution assays according to CLSI guidelines to determine the MIC of the compound.

-

-

Macromolecular Synthesis Assays:

-

Treat bacterial cultures with the compound at its MIC.

-

At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine).

-

Measure the incorporation of radioactivity to determine which macromolecular synthesis pathway is inhibited.

-

-

DHFR Enzymatic Assay:

-

Purify recombinant DHFR from a target bacterium.

-

Perform a spectrophotometric assay to measure the oxidation of NADPH in the presence of dihydrofolate.

-

Determine the IC50 of the compound for DHFR inhibition.

-

III. Phosphodiesterase (PDE) Inhibition: A Novel Avenue for Cardiovascular and Inflammatory Diseases

Structurally related dihydropyridazinones have been identified as potent inhibitors of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[6]. Elevated cAMP levels lead to vasodilation and increased cardiac contractility, making PDE3 inhibitors valuable in the treatment of heart failure. Furthermore, PDE inhibitors are being explored for their anti-inflammatory and neuroprotective effects[7]. The 2-oxo-dihydropyridine core of our lead compound bears resemblance to the dihydropyridazinone scaffold.

Hypothesized Molecular Target: Phosphodiesterase 3 (PDE3)

The planar nature of the dihydropyridine ring and the presence of electronegative atoms in this compound are features consistent with known PDE inhibitors.

Experimental Validation Workflow

Diagram: Workflow for PDE Inhibition Validation

Caption: A workflow to assess the potential of this compound as a phosphodiesterase inhibitor.

Detailed Protocols:

-

PDE Isozyme Profiling:

-

Utilize a commercially available panel of recombinant human PDE isozymes (PDE1-11).

-

Perform in vitro enzymatic assays (e.g., using fluorescently labeled cAMP) to determine the IC50 of the compound against each isozyme, with a particular focus on PDE3.

-

-

cAMP Accumulation Assay:

-

Use a relevant cell line, such as human aortic smooth muscle cells or platelets.

-

Treat the cells with the compound in the presence of a phosphodiesterase activator like forskolin.

-

Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

-

-

Ex Vivo Vascular Ring Assay:

-

Isolate aortic rings from rats or rabbits.

-

Mount the rings in an organ bath and pre-contract with phenylephrine.

-

Add cumulative concentrations of the compound to assess its vasorelaxant effects.

-

Quantitative Data Summary

| Potential Therapeutic Area | Hypothesized Target | Key In Vitro Assay | Expected Outcome Metric |

| Oncology | Cyclin-Dependent Kinases (CDKs) | Kinase Panel Screening | IC50 values (nM to µM range) |

| Infectious Diseases | Dihydrofolate Reductase (DHFR) | DHFR Enzymatic Assay | IC50 values (µM range) |

| Cardiovascular/Inflammatory | Phosphodiesterase 3 (PDE3) | PDE Isozyme Profiling | IC50 values (nM to µM range) |

Conclusion

While the dihydropyridine scaffold is traditionally associated with calcium channel modulation, the unique structural attributes of this compound suggest a broader pharmacological potential. The proposed therapeutic targets—CDKs in cancer, DHFR in bacteria, and PDEs in cardiovascular and inflammatory diseases—represent exciting avenues for further investigation. The detailed experimental workflows outlined in this guide provide a robust framework for elucidating the mechanism of action and validating the therapeutic utility of this promising compound. Rigorous execution of these studies will be crucial in unlocking the full potential of this compound in drug discovery and development.

References

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led scientists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of medicinal chemistry. Among these, the 2-pyridone scaffold has garnered significant attention due to its presence in a wide array of biologically active molecules and FDA-approved drugs.[1][2] This guide delves into the synthesis, properties, and, most importantly, the role of a key derivative, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, as a versatile precursor in the development of new pharmaceuticals.

The 2-Pyridone Core: A Privileged Scaffold in Medicinal Chemistry

The 2-pyridone ring system is considered a "privileged scaffold" in drug discovery, a testament to its ability to interact with a diverse range of biological targets.[2] This six-membered nitrogen-containing heterocycle is found in natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[1][3] Its unique electronic and structural features allow it to serve as a bioisostere for various functional groups, enhancing drug-like properties such as solubility and metabolic stability.[2] The versatility of the 2-pyridone nucleus makes it a fertile ground for the design and synthesis of novel therapeutic agents.

Synthesis and Characterization of this compound

A reliable and efficient synthesis of the title compound is paramount for its application in drug discovery programs. A common and effective method involves a multi-component reaction, a powerful tool in modern organic synthesis that allows for the construction of complex molecules in a single step.

Experimental Protocol: Three-Component Synthesis

A robust method for the synthesis of this compound involves the condensation of ethyl benzoylacetate, cyanoacetamide, and an ammonium salt.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl benzoylacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5 equivalents) in absolute ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Causality Behind Experimental Choices:

-

Multi-component Reaction: This approach is chosen for its efficiency and atom economy, allowing for the rapid assembly of the desired heterocyclic core from readily available starting materials.

-

Ammonium Acetate: Serves as both a source of ammonia and a mild acidic catalyst to facilitate the condensation reactions.

-

Ethanol as Solvent: Provides a suitable medium for the reaction, allowing for the dissolution of the reactants at elevated temperatures and precipitation of the product upon cooling, simplifying the initial purification.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and providing a crystalline product of high purity.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO₃ | [4] |

| Molecular Weight | 215.20 g/mol | [4] |

| Appearance | Powder | |

| CAS Number | 56162-63-1 | [4] |

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, as well as signals for the protons on the dihydropyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon of the pyridone ring, the carboxylic acid carbonyl carbon, and the carbons of the phenyl and dihydropyridine rings.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the pyridone carbonyl will be observed around 1650 cm⁻¹, and another for the carboxylic acid carbonyl around 1700 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.20).

Role as a Precursor in Drug Synthesis: The Path to Cardiotonic Agents

The strategic placement of the carboxylic acid and phenyl groups on the 2-pyridone scaffold makes this compound a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. One of the most significant applications of this precursor is in the synthesis of cardiotonic agents, such as Amrinone and its analogue, Milrinone.[6][7] These drugs are used in the treatment of congestive heart failure.[6]

Synthetic Pathway to Amrinone Analogs

While a direct, one-step conversion is not the primary route, this compound can be envisioned as a key starting material for the synthesis of Amrinone-like structures through a series of well-established organic transformations. A plausible synthetic route involves decarboxylation followed by amination.

Caption: Synthetic pathway from the precursor to an Amrinone analog.

Step-by-Step Transformation:

-

Decarboxylation: The carboxylic acid group at the 3-position can be removed through a decarboxylation reaction, typically by heating the compound, sometimes in the presence of a catalyst.[8] This step yields the 6-phenyl-2(1H)-pyridinone intermediate.

-

Amination: The introduction of an amino group at the 5-position is the crucial step to impart cardiotonic activity. This can be achieved through a two-step process:

-

Nitration: The 6-phenyl-2(1H)-pyridinone intermediate is first nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.

-

Reduction: The resulting nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

-

This synthetic strategy highlights the utility of this compound as a foundational building block for accessing a class of pharmacologically important compounds.

Conclusion and Future Perspectives

This compound represents a key molecule in the ever-expanding toolkit of medicinal chemists. Its straightforward synthesis and the presence of versatile functional handles on a biologically relevant scaffold underscore its importance as a drug precursor. The potential to readily access Amrinone-like cardiotonic agents is just one example of its utility. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel derivatives with a wide range of therapeutic applications, from anticancer to anti-infective agents. As our understanding of disease pathways deepens, the strategic use of such well-defined molecular building blocks will continue to be a driving force in the development of the next generation of medicines.

References

- 1. Milrinone synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C12H9NO3 | CID 2767304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Complexing Agent Potential of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

Abstract

2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a pyridinone derivative, presents a compelling scaffold for the development of novel chelating agents. Its structural arrangement, featuring a bidentate O,O-donor set from the carboxylate and adjacent oxo groups, facilitates the formation of stable five-membered chelate rings with a variety of metal ions. This guide provides a comprehensive exploration of this molecule's potential as a complexing agent. It delves into the fundamental principles of its coordination chemistry, offers detailed experimental protocols for the synthesis and characterization of its metal complexes, and discusses the critical parameters governing their stability. This document is intended for researchers, chemists, and drug development professionals interested in the design and application of advanced chelating agents for therapeutic, diagnostic, or industrial purposes.

Introduction: The Chemical Rationale for Chelation

2-Oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the broader class of hydroxypyridinones (HOPOs), which are renowned for their strong metal-chelating capabilities.[1][2] The therapeutic and industrial interest in these molecules stems from their high affinity and specificity for hard metal ions, particularly those with a high charge-to-radius ratio like Fe(III), Al(III), and Ga(III).[1][3]

The chelating prowess of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is rooted in its molecular architecture. The molecule exists in tautomeric equilibrium with its 2-hydroxynicotinic acid form.[4] Upon deprotonation, the resulting anion features a carboxylate oxygen and a pyridinone oxygen positioned for bidentate coordination to a metal center. This arrangement forms a thermodynamically favorable five-membered ring, a structural motif central to the stability of many metal complexes.[5] This inherent structural advantage makes it a prime candidate for applications requiring the sequestration or transport of metal ions.[6][7]

dot graph ChelationMechanism { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} end_dot Caption: Bidentate chelation of a metal ion (Mⁿ⁺) by the deprotonated form of the ligand.

Synthesis of the Ligand

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives can be achieved through various routes. A common and effective method involves the reaction of an anilinomethylidene derivative of Meldrum's acid with an active methylene nitrile, such as cyanoacetamide, in the presence of a base, followed by acidification.[8]

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol is adapted from methodologies described for the synthesis of related pyridone derivatives.[8][9]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Triethyl orthoformate

-

Aniline

-

Cyanoacetamide

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water (deionized)

Procedure:

-

Synthesis of Anilinomethylidene Meldrum's Acid (Intermediate):

-

In a round-bottom flask, combine Meldrum's acid (0.1 mol) and triethyl orthoformate (0.13 mol).

-

Heat the mixture with stirring at 50-60°C for 1 hour.

-

Add aniline (0.1 mol) dropwise to the reaction mixture.

-

Continue stirring at the same temperature for an additional 30 minutes.

-

Cool the mixture to room temperature. The intermediate product should precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid:

-

Prepare a solution of potassium hydroxide (0.02 mol) in ethanol.

-

To this basic solution, add the anilinomethylidene Meldrum's acid intermediate (0.01 mol) and cyanoacetamide (0.01 mol).

-

Reflux the mixture with vigorous stirring for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the solution to a pH of approximately 2-3 using concentrated HCl. A precipitate will form.

-

Collect the crude product by filtration, wash thoroughly with cold water to remove salts, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Characterization of Complexing Potential

A thorough investigation of a ligand's complexing ability requires a multi-faceted experimental approach. The primary goals are to determine the stoichiometry of the metal-ligand complexes, quantify their thermodynamic stability, and elucidate their structural and electronic properties.

dot graph ExperimentalWorkflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4"];

} end_dot Caption: General experimental workflow for characterizing the complexing agent.

Determining Stability Constants via Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution.[10][11] The method involves monitoring the pH of a solution containing the ligand (and subsequently the metal ion) as a standard base is added.[12]

Principle: The formation of a metal complex is a competitive equilibrium between the metal ion (Mⁿ⁺) and protons (H⁺) for the ligand (L).[5] By precisely measuring pH changes, one can calculate the concentrations of all species at equilibrium and thereby determine the stepwise (K) and overall (β) stability constants.[13][14]

Experimental Protocol: Potentiometric Titration

This protocol is based on the well-established Calvin-Bjerrum technique.[10][15]

Materials & Equipment:

-

High-precision pH meter with a combination glass electrode (accuracy ± 0.001 pH units).

-

Autotitrator or calibrated burette.

-

Thermostated titration vessel (e.g., double-walled beaker) maintained at 25.0 ± 0.1 °C.

-

Standardized solutions of NaOH (carbonate-free), HClO₄ or HNO₃, metal salt (e.g., Fe(NO₃)₃), and the synthesized ligand.

-

Inert background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffers to read hydrogen ion concentration ([H⁺]) directly, rather than activity. This is achieved by titrating a known concentration of strong acid with a strong base.[15]

-

Ligand Protonation Titration:

-

Pipette a known volume and concentration of the ligand solution and strong acid into the thermostated vessel.

-

Add the background electrolyte to achieve the desired ionic strength and make up to a final volume.

-

Titrate this solution with the standardized NaOH solution, recording the pH after each addition.

-

-

Metal-Ligand Titration:

-

Repeat the procedure from step 2, but also include a known concentration of the metal salt in the initial solution. Typically, ligand-to-metal ratios of 2:1 or 3:1 are used.

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., Hyperquad, SCOGS).

-

The software refines the protonation constants (pKa) of the ligand and the overall stability constants (log β) of the metal-ligand species (ML, ML₂, ML₃, etc.) by minimizing the difference between the experimental and calculated pH values.[16]

-

Data Presentation: The results are typically presented in a tabular format.

| Parameter | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid |

| Protonation Constants | |

| log K₁ (pKa, -COOH) | Value |

| log K₂ (pKa, -OH/NH) | Value |

| Stability Constants (log β) | |

| Fe(III) Complex | Value |

| Al(III) Complex | Value |

| Cu(II) Complex | Value |

| Zn(II) Complex | Value |

| (Note: Placeholder values. Actual values must be determined experimentally.) |

Synthesis and Spectroscopic Characterization

Synthesizing the solid-state metal complexes allows for further characterization using various spectroscopic and structural methods.

Experimental Protocol: General Synthesis of Metal Complexes

-

Dissolve the ligand in a suitable solvent (e.g., ethanol or water) and deprotonate it by adding a stoichiometric amount of a base (e.g., NaOH or KOH).

-

In a separate flask, dissolve the metal salt (e.g., FeCl₃, Cu(NO₃)₂, ZnCl₂) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture may be heated or refluxed to ensure complete reaction.[17]

-

The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: The formation of a complex is often accompanied by a shift in the absorption bands of the ligand. This technique can be used to monitor the titration and confirm complexation. Changes in the d-d transitions of transition metals can also provide information about the coordination geometry.[18]

-

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carboxylate) and C=O (pyridinone) groups upon coordination to the metal ion provide direct evidence of chelation. The appearance of new bands in the low-frequency region can be attributed to M-O vibrations.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Al(III)), NMR can provide detailed structural information in solution. Shifts in the proton and carbon signals of the pyridine ring and the absence of the carboxylic acid proton signal confirm coordination.

X-ray Crystallography

The definitive method for determining the solid-state structure of a metal complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex.[17][20]

Experimental Protocol: Crystal Growth

-

Prepare a saturated solution of the purified metal complex in a suitable solvent or solvent mixture.

-

Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial and place this vial inside a larger beaker containing a more volatile solvent in which the complex is less soluble (e.g., diethyl ether or hexane). Seal the beaker and allow it to stand undisturbed.

-

Over several days or weeks, single crystals suitable for X-ray analysis may form.

The resulting crystal structure will confirm the bidentate coordination of the ligand and reveal the preferred coordination geometry of the metal ion (e.g., octahedral, tetrahedral).[21][22]

Potential Applications

The ability of 2-oxo-1,2-dihydropyridine-3-carboxylic acid to form stable complexes with medically and industrially relevant metal ions opens up a range of potential applications.

-

Chelation Therapy: The high affinity for Fe(III) and Al(III) suggests potential use in treating metal overload disorders, such as thalassemia and aluminum-related neurotoxicity.[7][23]

-

Diagnostic Agents: Complexes with radionuclides like Gallium-67/68 could be developed as imaging agents for diagnostic medicine.[3]

-

Antimicrobial Agents: The metal complexes of pyridinone derivatives may exhibit enhanced antimicrobial properties compared to the free ligand.[1][24]

-

Catalysis: Transition metal complexes can serve as catalysts in various organic transformations. The defined coordination sphere provided by the ligand could be exploited for catalytic applications.[21]

Conclusion

2-Oxo-1,2-dihydropyridine-3-carboxylic acid is a highly promising platform for the design of potent complexing agents. Its straightforward synthesis and intrinsic bidentate chelating ability make it an attractive candidate for a wide array of scientific investigations. The experimental framework provided in this guide offers a robust starting point for researchers to synthesize, characterize, and ultimately harness the full potential of this versatile molecule in medicinal, diagnostic, and materials science applications. Rigorous application of these methodologies will ensure the generation of high-quality, reliable data essential for advancing the field of coordination chemistry.

References

- 1. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Carboxyalkyl derivatives of 3-hydroxy-4-pyridinones: synthesis, complexation with Fe(III), Al(III) and Ga(III) and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. hakon-art.com [hakon-art.com]

- 11. ijsart.com [ijsart.com]

- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 13. asianpubs.org [asianpubs.org]

- 14. scispace.com [scispace.com]

- 15. cost-nectar.eu [cost-nectar.eu]

- 16. electrochemsci.org [electrochemsci.org]

- 17. jocpr.com [jocpr.com]

- 18. Synthesis, Characterization, and Cu(2+) Coordination Studies of a 3-Hydroxy-4-pyridinone Aza Scorpiand Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, X-ray characterisation and spectroscopic studies of metal complexes of N,N′-1,2-xylene-α,α′-diylbis(pyridin-2-one) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 21. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid molecular weight and formula C12H9NO3

This technical guide provides a comprehensive overview of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical and physical properties, a detailed synthesis protocol, structural elucidation, and potential applications.

Core Compound Overview

This compound belongs to the class of 2-pyridones, which are important pharmacophores found in numerous biologically active molecules. The presence of the phenyl group at the 6-position and the carboxylic acid at the 3-position provides a unique electronic and structural framework, making it a versatile building block for the synthesis of more complex molecular architectures.

Molecular Structure and Properties

The foundational chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 215.20 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2][3][4] |

| IUPAC Name | 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid | --INVALID-LINK--[1] |

| CAS Number | 56162-63-1 | --INVALID-LINK--[1], --INVALID-LINK--[5] |

| Physical Form | Powder | --INVALID-LINK--[2][3][4] |

| Solubility | >32.3 µg/mL (at pH 7.4) | --INVALID-LINK--[1] |